molecular formula C25H22BrN3O3S2 B282893 N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

Cat. No.: B282893
M. Wt: 556.5 g/mol
InChI Key: YXZJCQCBVQJWBI-UHFFFAOYSA-N
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Description

N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a 4-bromophenyl group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the 4-bromophenyl group, and the final coupling with the 4-methoxybenzamide moiety. Common reagents used in these steps include bromine, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Its biological activity could make it useful in studying cellular processes or as a lead compound in drug discovery.

    Medicine: It may have therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and compounds with 4-bromophenyl groups. Examples include:

  • 2-(4-bromophenyl)-1,3-benzothiazole
  • 4-bromo-N-(1,3-benzothiazol-2-yl)benzamide

Uniqueness

What sets N-[2-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide apart is its unique combination of functional groups, which can confer distinct reactivity and biological activity

Properties

Molecular Formula

C25H22BrN3O3S2

Molecular Weight

556.5 g/mol

IUPAC Name

N-[2-[1-(4-bromoanilino)-1-oxobutan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H22BrN3O3S2/c1-3-21(24(31)27-17-8-6-16(26)7-9-17)33-25-29-20-13-10-18(14-22(20)34-25)28-23(30)15-4-11-19(32-2)12-5-15/h4-14,21H,3H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

YXZJCQCBVQJWBI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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